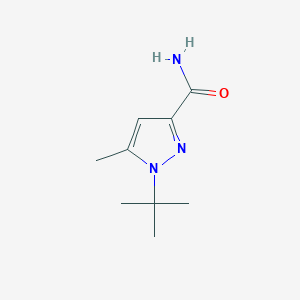
1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide” is a chemical compound with the molecular formula C9H14N2O2 . It has a molecular weight of 182.22 . The compound is typically stored at room temperature and is a solid in its physical form .
Synthesis Analysis
The synthesis of pyrazoles, including “this compound”, can be achieved through several methods. One such method involves the reaction of hydrazones with nitroolefins mediated with strong bases . This reaction exhibits a reversed, exclusive 1,3,4-regioselectivity . Another method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2O2/c1-6-5-7(8(12)13)10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis
Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 182.22 .科学研究应用
1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the synthesis of polymers, and the production of bioactive compounds. It has also been used in the synthesis of various heterocyclic compounds, such as pyrazolines and pyrazolones. In addition, it has been used as a reagent in the synthesis of various organic molecules, such as amino acids, peptides, and nucleosides.
作用机制
The mechanism of action of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide is largely unknown. However, it is believed to be involved in the formation of hydrogen bonds between the tert-butyl group and the nitrogen atom of the substrate. This leads to the formation of a stable, aromatic ring structure, which is essential for the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, and to reduce inflammation in the lungs of mice. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to have antioxidant and anti-cancer effects, and to inhibit the growth of cancer cells.
实验室实验的优点和局限性
1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its high yields, low cost, and ease of use. However, its use is limited by its instability in the presence of light and air, as well as its potential to react with other compounds in the reaction mixture.
未来方向
There are many potential future directions for the use of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide in scientific research. These include its use in the synthesis of more complex heterocyclic compounds, its use in the synthesis of pharmaceuticals, and its use in the production of bioactive compounds. In addition, its potential use in the development of new therapeutic agents, as well as its potential use in the development of novel drug delivery systems, should also be explored.
合成方法
The synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide is achieved through a process known as the Mitsunobu reaction. The reaction involves the use of a tert-butyl pyrazole-3-carboxylic acid as the substrate, and a tert-butyl amine as the nucleophile. The reaction is catalyzed by a palladium(II) catalyst, and is conducted in the presence of an aprotic solvent such as dimethylsulfoxide (DMSO). The reaction produces the desired product, this compound, in high yields.
安全和危害
The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
1-tert-butyl-5-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBRXSJVUAZMRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



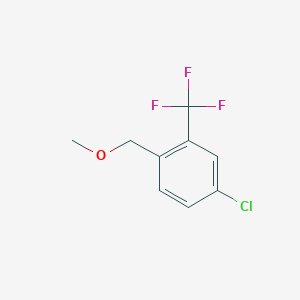
![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran; 99%](/img/structure/B6358134.png)
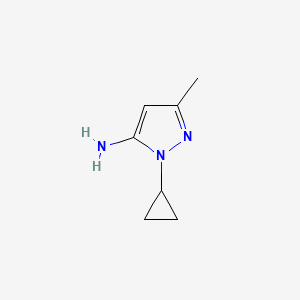
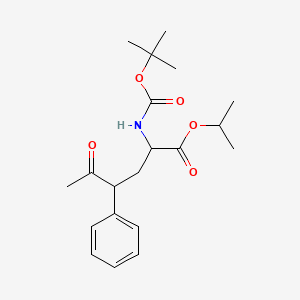

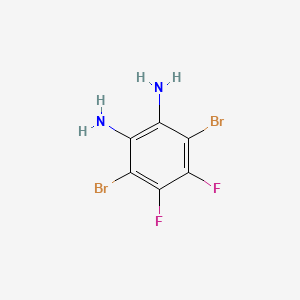
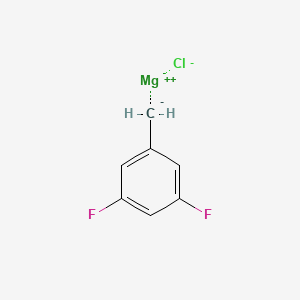

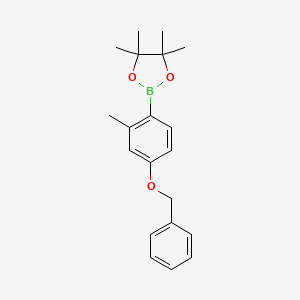
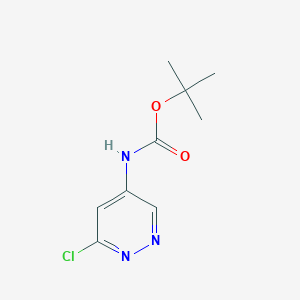
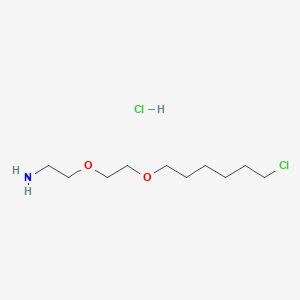
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)